molecular formula C8H7BrClF B1272696 6-Chloro-2-fluoro-3-methylbenzyl bromide CAS No. 261762-88-3

6-Chloro-2-fluoro-3-methylbenzyl bromide

Cat. No.: B1272696
CAS No.: 261762-88-3
M. Wt: 237.49 g/mol
InChI Key: QWQVTYYKMSFGGP-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylbenzyl bromide is a useful research compound. Its molecular formula is C8H7BrClF and its molecular weight is 237.49 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis in PET Radiotracers

6-Chloro-2-fluoro-3-methylbenzyl bromide is used in the preparation of fluorobenzyl bromides, which are intermediates in the asymmetric synthesis of fluorinated α-amino acids. These acids are significant in the development of radiotracers for Positron Emission Tomography (PET). Such radiotracers are vital for non-invasive imaging techniques used in medical diagnostics (Zaitsev et al., 2002).

Enzymatic Reactivity and Inhibition

In enzymology, derivatives of this compound have been studied for their varying roles as substrates and inhibitors. For instance, certain halomethyl benzoyl formates, related to this compound, act as competitive inhibitors or normal substrates for benzoylformate decarboxylase, which influences the enzymatic reactions significantly (Reynolds et al., 1988).

Synthesis of Neuroleptics

This compound is also pivotal in synthesizing labeled neuroleptics. Neuroleptics, used primarily in the treatment of psychiatric disorders, can be radioactively labeled for research purposes. The synthesis involves the use of fluorobenzyl bromides, of which this compound is a key component (Hatano et al., 1991).

Safety and Hazards

6-Chloro-2-fluoro-3-methylbenzyl bromide is classified as Acute Tox. 4 Oral according to the GHS classification system . The hazard statements associated with this compound are H314 and H335, indicating that it can cause skin corrosion/irritation and serious eye damage/eye irritation . The precautionary statements are P271, P260, and P280 .

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-3-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQVTYYKMSFGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378635
Record name 6-Chloro-2-fluoro-3-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-88-3
Record name 2-(Bromomethyl)-1-chloro-3-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-fluoro-3-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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